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Compound of Interest

Compound Name: 3-Cyclopropylpropanal

Cat. No.: B1600660

An In-depth Exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) Data of a Unique Aldehyde

Introduction

3-Cyclopropylpropanal, a molecule featuring a strained three-membered cyclopropyl ring
linked to a propanal chain, presents a unique case study for spectroscopic analysis. The
interplay between the electronic properties of the cyclopropyl group and the carbonyl
functionality of the aldehyde dictates its characteristic spectral features. This technical guide
provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 3-cyclopropylpropanal, offering insights
for researchers and scientists in the fields of organic synthesis, natural product chemistry, and
drug development. While a complete set of experimentally-derived spectra for 3-
cyclopropylpropanal is not readily available in public-domain databases, this guide will
leverage established principles of spectroscopy and data from analogous structures to provide
a robust interpretation of its expected spectral characteristics.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first consider the molecular structure of
3-cyclopropylpropanal.

Figure 1. Molecular structure of 3-Cyclopropylpropanal.
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The key structural features that will influence the spectroscopic data are:

¢ The Aldehyde Group (-CHO): This group contains a carbonyl (C=0) bond and a unique
aldehydic proton directly attached to the carbonyl carbon.

e The Cyclopropyl Ring: A strained three-membered ring with unique C-H and C-C bonds that
exhibit distinct spectroscopic behavior.

o The Propyl Chain: A flexible alkyl chain connecting the cyclopropyl and aldehyde
functionalities.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

The *H NMR spectrum of 3-cyclopropylpropanal is expected to be rich in information, with
distinct signals for the aldehydic, propyl chain, and cyclopropy! protons.

Expected Chemical Shifts and Multiplicities:

] Expected Chemical Shift o
Proton Assignment Multiplicity

(3, ppm)

Aldehydic Proton (-CHO) 9.5-10.0 Triplet (t)

Quartet (q) or Triplet of

Protons a to C=0 (-CH2-CHO) 24-27
Doublets (td)

Protons 3 to C=0 (-CH2-CHz2-

1.5-1.8 Multiplet (m
CHO) plet (m)
Cyclopropyl Methine Proton (-
yelopropy ( 06-1.0 Multiplet (m)
CH-)
Cyclopropyl Methylene Protons
YEIopropy Y 0.2-0.8 Multiplet (m)

(-CH2-)

Rationale Behind the Assignments:
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» Aldehydic Proton: The proton attached to the carbonyl carbon is highly deshielded due to the
electron-withdrawing nature of the oxygen atom and the magnetic anisotropy of the C=0
bond, hence its downfield chemical shift. It is expected to be a triplet due to coupling with the
adjacent methylene protons.

e a-Methylene Protons: These protons are adjacent to the electron-withdrawing carbonyl
group, leading to a downfield shift compared to typical alkyl protons. Their multiplicity will be
a quartet or a triplet of doublets due to coupling with both the aldehydic proton and the 3-
methylene protons.

» [3-Methylene Protons: These protons are further from the carbonyl group and will have a
more typical alkyl chemical shift. They will appear as a multiplet due to coupling with the a-
methylene protons and the cyclopropyl methine proton.

o Cyclopropyl Protons: The protons on the cyclopropyl ring are highly shielded due to the
unique electronic structure of the strained ring, resulting in upfield chemical shifts, often
below 1 ppm. The methine and methylene protons on the ring will exhibit complex splitting
patterns due to geminal and vicinal coupling.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon Assignment Expected Chemical Shift (6, ppm)
Carbonyl Carbon (C=0) 200 - 205

Carbon a to C=0 (-CH2-CHO) 40 - 45

Carbon B to C=0 (-CHz-CH2z-CHO) 25 - 30

Cyclopropyl Methine Carbon (-CH-) 10-15

Cyclopropyl Methylene Carbons (-CH2-) 5-10
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Rationale Behind the Assignments:

o Carbonyl Carbon: The carbonyl carbon is highly deshielded and appears at a characteristic
downfield position.

o Alkyl Chain Carbons: The chemical shifts of the a and 3 carbons are influenced by their
proximity to the carbonyl group.

e Cyclopropyl Carbons: Similar to the protons, the carbons of the cyclopropyl ring are shielded
and appear at unusually high field (upfield) in the 13C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 3-
cyclopropylpropanal will be dominated by the characteristic absorptions of the aldehyde and
cyclopropyl groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm~—2) Vibration Functional Group
~2950-2850 C-H stretch Alkyl (propyl and cyclopropyl)
~2820 and ~2720 C-H stretch Aldehyde (Fermi doublet)
~1725 C=0 stretch Aldehyde

~3080 C-H stretch Cyclopropyl

~1020 C-C stretch Cyclopropyl ring deformation

Interpretation of Key Peaks:

e Aldehyde C-H Stretch: The two weak bands around 2820 cm~* and 2720 cm~?* are highly
characteristic of the C-H bond of an aldehyde group and are a result of Fermi resonance.

e Carbonyl C=0 Stretch: A strong, sharp absorption band around 1725 cm~* is the most
prominent feature in the spectrum and is indicative of the carbonyl group in a saturated
aldehyde.
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e Cyclopropyl C-H Stretch: The absorption band slightly above 3000 cm~* (around 3080 cm™1)
is characteristic of C-H bonds in a strained cyclopropyl ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to elucidate its structure.

Expected Fragmentation Pattern:

The electron ionization (El) mass spectrum of 3-cyclopropylpropanal (Molecular Weight:
98.14 g/mol ) is expected to show a molecular ion peak (M*) at m/z = 98. Key fragmentation
pathways would include:

o-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon is
a common fragmentation for aldehydes. This would result in the loss of a hydrogen atom to
give a stable acylium ion at m/z = 97 or loss of the propyl-cyclopropyl chain to give a
fragment at m/z = 29 ([CHO]*).

o McLafferty Rearrangement: While less common for aldehydes without a y-hydrogen on a
freely rotating chain, a rearrangement involving the cyclopropyl ring is possible.

o Loss of the Cyclopropyl Group: Cleavage of the bond between the propyl chain and the
cyclopropyl ring could lead to a fragment at m/z = 57.

o Fragmentation of the Cyclopropyl Ring: The strained cyclopropyl ring itself can undergo
fragmentation, leading to the loss of ethene (Cz2H4) and other small neutral molecules.

[CsHLO]*
m/z = 97
(M-H)

.
[%/212%]8 - CsHi1¢ (0-cleavage) [CHOJ*
(Molecular Ion) - C2Hs0e m/z = 29
[CaHo]*
m/z = 57

- He (a-cleavage)
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Click to download full resolution via product page
Figure 2. Plausible mass spectrometry fragmentation pathways for 3-cyclopropylpropanal.

Experimental Protocols

While specific experimental data for 3-cyclopropylpropanal is not provided, the following are
general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy:

e Sample Preparation: Dissolve ~5-10 mg of 3-cyclopropylpropanal in ~0.6 mL of a
deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.

 Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

e IH NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum. Key parameters
include a sufficient number of scans for good signal-to-noise, a spectral width covering the
expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2
seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans will be required due to the low natural abundance of 13C.

IR Spectroscopy:

» Sample Preparation: For a liquid sample like 3-cyclopropylpropanal, a thin film can be
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

¢ Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the clean salt plates should be recorded first and subtracted from
the sample spectrum.

Mass Spectrometry:
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct injection or through a gas chromatograph (GC-MS).

« lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., quadrupole or time-of-flight).

o Detection: The abundance of each ion is recorded to generate the mass spectrum.

Conclusion

The spectroscopic analysis of 3-cyclopropylpropanal provides a clear example of how
different spectroscopic techniques can be used in concert to elucidate the structure of an
organic molecule. The characteristic signals in the *H and 3C NMR spectra, the specific
absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass
spectrum all contribute to a comprehensive and unambiguous structural assignment. This
guide provides a foundational understanding of the expected spectroscopic data for 3-
cyclopropylpropanal, which can be a valuable resource for researchers working with this and
related compounds.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Cyclopropylpropanal: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600660#spectroscopic-data-nmr-ir-ms-of-3-
cyclopropylpropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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